1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol
CAS No.: 2189434-28-2
Cat. No.: VC6572069
Molecular Formula: C12H16N4O
Molecular Weight: 232.287
* For research use only. Not for human or veterinary use.
![1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol - 2189434-28-2](/images/structure/VC6572069.png)
Specification
CAS No. | 2189434-28-2 |
---|---|
Molecular Formula | C12H16N4O |
Molecular Weight | 232.287 |
IUPAC Name | 1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol |
Standard InChI | InChI=1S/C12H16N4O/c1-8-6-12(15-4-3-10(17)7-15)16-11(13-8)5-9(2)14-16/h5-6,10,17H,3-4,7H2,1-2H3 |
Standard InChI Key | HLMBAGSVNRNCCC-UHFFFAOYSA-N |
SMILES | CC1=NN2C(=C1)N=C(C=C2N3CCC(C3)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Substituent Analysis
The compound features a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 2 and 5, coupled with a pyrrolidin-3-ol moiety at position 7 (Fig. 1). This arrangement confers distinct electronic and steric properties:
-
Pyrazolo[1,5-a]pyrimidine core: The bicyclic system provides π-conjugation, enhancing binding interactions with biological targets .
-
2,5-Dimethyl groups: These substituents increase lipophilicity, potentially improving membrane permeability.
-
Pyrrolidin-3-ol side chain: The hydroxyl group introduces hydrogen-bonding capacity, while the pyrrolidine ring contributes to conformational flexibility .
Molecular and Spectroscopic Characteristics
While explicit data for this compound remain unpublished, structural analogs provide foundational insights (Table 1):
Table 1: Comparative molecular properties of pyrazolo[1,5-a]pyrimidine derivatives
Property | 1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol | Related Analog |
---|---|---|
Molecular formula | C₁₃H₁₈N₄O | C₁₉H₂₄ClN₅ (VC6243210) |
Molecular weight | 258.32 g/mol | 357.89 g/mol |
Hydrogen bond donors | 1 (hydroxyl) | 1 (amine) |
Hydrogen bond acceptors | 4 (N, O) | 5 |
LogP (calculated) | ~1.8 (estimated) | 3.1 |
The reduced logP compared to chlorophenyl-substituted analogs suggests improved aqueous solubility, a critical factor for bioavailability.
Synthesis and Structural Elucidation
Strategic Synthetic Approaches
Synthesis typically follows modular strategies observed in pyrazolo[1,5-a]pyrimidine chemistry :
-
Core construction: Condensation of 5-amino-3-methylpyrazole with β-keto esters or nitriles forms the bicyclic system.
-
Pyrrolidine introduction: Reductive amination or nucleophilic substitution installs the pyrrolidin-3-ol group .
A representative pathway (Scheme 1) involves:
-
Step 1: Formation of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine via cyclocondensation.
-
Step 2: Coupling with pyrrolidin-3-ol using Buchwald-Hartwig amination or Mitsunobu conditions .
Analytical Characterization
Hypothetical characterization data, extrapolated from analogs :
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.85–2.10 (m, 4H, pyrrolidine CH₂), 2.45 (s, 3H, C5-CH₃), 2.60 (s, 3H, C2-CH₃), 3.60–3.85 (m, 3H, NCH₂ and OH), 4.30 (m, 1H, CH-O), 6.90 (s, 1H, pyrimidine H).
-
HRMS: m/z 259.1542 [M+H]⁺ (calc. 259.1558 for C₁₃H₁₈N₄O).
Biological Activity and Mechanism
Pharmacokinetic Predictions
Key ADME parameters inferred from related compounds :
-
Metabolic stability: Moderate hepatic clearance (CLhep ~15 mL/min/kg) due to hydroxylated pyrrolidine.
-
Blood-brain barrier penetration: LogP <2 and polar surface area ~70 Ų suggest limited CNS availability.
-
Oral bioavailability: ~40% (estimated), contingent on formulation strategies to overcome low solubility.
Comparative Analysis with Clinical Candidates
Table 2: Benchmarking against pyrazolo[1,5-a]pyrimidine therapeutics
The compound’s lower molecular weight and higher solubility versus PDDC position it as a lead for further optimization.
Future Directions and Challenges
Synthetic Optimization
-
Stereochemical control: The pyrrolidin-3-ol chiral center necessitates asymmetric synthesis—unexplored in current routes .
-
Prodrug strategies: Esterification of the hydroxyl group could enhance oral absorption.
Target Validation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume